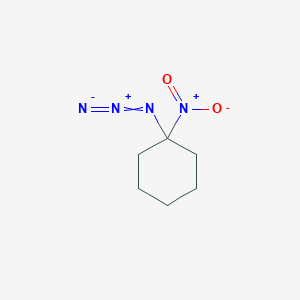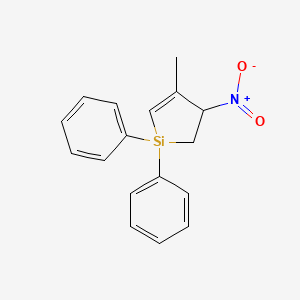
4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole is an organosilicon compound characterized by a five-membered ring structure containing silicon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by cyclization to form the silole ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring purity, and implementing safety measures for handling reactive intermediates.
化学反应分析
Types of Reactions
4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted silole derivatives depending on the reagents used.
科学研究应用
4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including semiconductors and polymers.
作用机制
The mechanism of action of 4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the silicon atom can form bonds with various organic and inorganic species. These interactions can influence biochemical pathways and material properties.
相似化合物的比较
Similar Compounds
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-diphenylaniline: Used as an n-type dopant in organic electronics.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline: Another n-type dopant with similar applications.
Uniqueness
4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole is unique due to its specific combination of a silole ring with nitro and methyl substituents. This structure imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
属性
CAS 编号 |
83092-49-3 |
|---|---|
分子式 |
C17H17NO2Si |
分子量 |
295.41 g/mol |
IUPAC 名称 |
4-methyl-3-nitro-1,1-diphenyl-2,3-dihydrosilole |
InChI |
InChI=1S/C17H17NO2Si/c1-14-12-21(13-17(14)18(19)20,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-12,17H,13H2,1H3 |
InChI 键 |
PTUQOFIHMQUKFX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C[Si](CC1[N+](=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



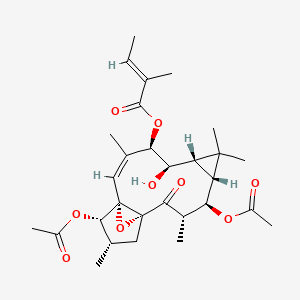
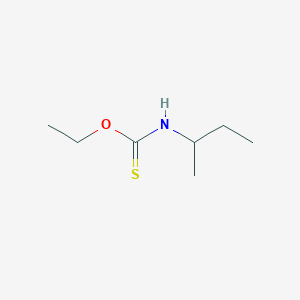
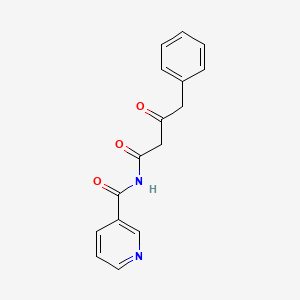
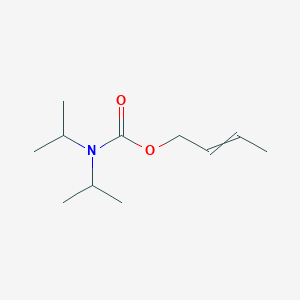
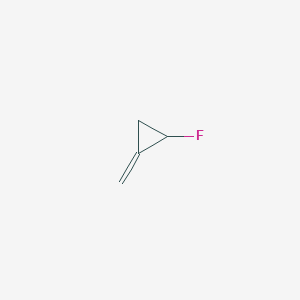
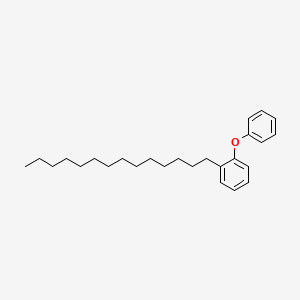
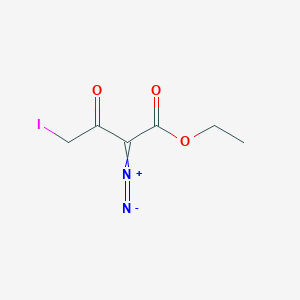
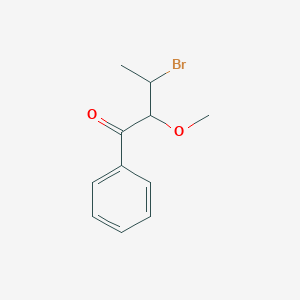

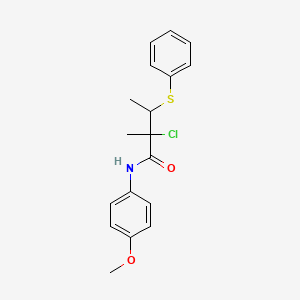
![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)

